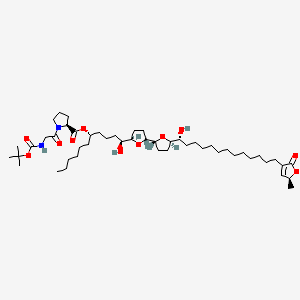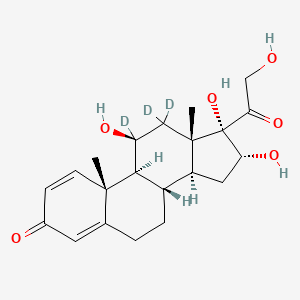
16|A-Hydroxyprednisolone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16|A-Hydroxyprednisolone-d3 is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of 16-alpha-hydroxyprednisolone, where three hydrogen atoms are replaced by deuterium. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16|A-Hydroxyprednisolone-d3 involves several steps, starting from hydrocortisone. The process includes a 1,2-dehydrogenation reaction performed by Arthrobacter simplex, followed by a 16-alpha-hydroxylation reaction by Streptomyces roseochromogenes . The reaction conditions typically involve maintaining a pH of 6.0 and a temperature of 26°C .
Industrial Production Methods: Industrial production methods for this compound involve the use of advanced biotechnological processes. These methods ensure high regio- and stereo-specificity, which are crucial for the production of steroidal drugs . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 16|A-Hydroxyprednisolone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different metabolites, and it can also undergo reduction reactions to revert to its parent compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen donors, dehalogenation reagents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems .
Scientific Research Applications
16|A-Hydroxyprednisolone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and mechanisms of steroidal transformations. In biology, it serves as a tool to investigate the metabolic pathways of glucocorticoids. In medicine, it is used in the development of anti-inflammatory and immunosuppressive therapies . The compound is also used in the pharmaceutical industry for the production of various steroidal drugs .
Mechanism of Action
The mechanism of action of 16|A-Hydroxyprednisolone-d3 involves its binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s effects are mediated through the modification of nuclear transcription and protein synthesis .
Comparison with Similar Compounds
16|A-Hydroxyprednisolone-d3 is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. Similar compounds include 16-alpha-hydroxyprednisolone, prednisolone, and hydrocortisone . These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their metabolic stability and pharmacokinetic profiles.
Conclusion
This compound is a valuable compound in scientific research and pharmaceutical development. Its unique properties and wide range of applications make it an important tool for studying the mechanisms and effects of glucocorticoids.
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,12,12-trideuterio-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1/i9D2,15D |
InChI Key |
SEKYBDYVXDAYPY-NKKUVLNISA-N |
Isomeric SMILES |
[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




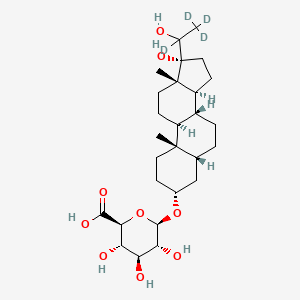
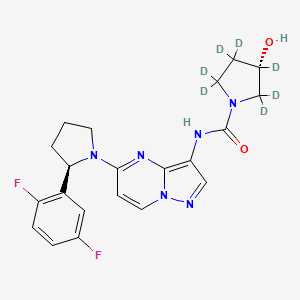
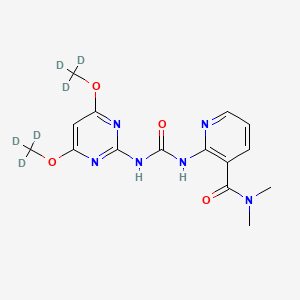
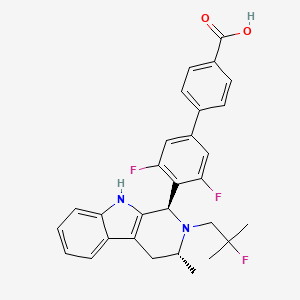
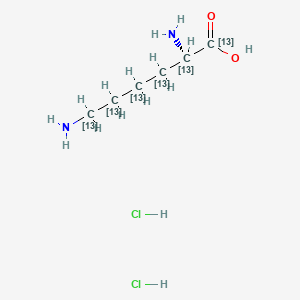


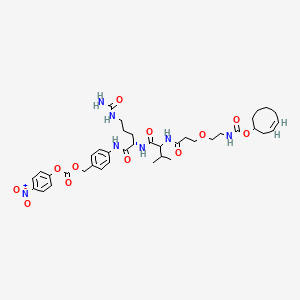
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
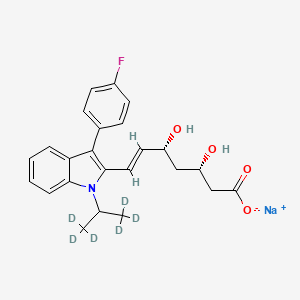
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
